Home > Products > Screening Compounds P91339 > N-[(4-methyl-1,3-thiazol-2-yl)methyl]-1,3-benzothiazol-2-amine
N-[(4-methyl-1,3-thiazol-2-yl)methyl]-1,3-benzothiazol-2-amine - 1184125-08-3

N-[(4-methyl-1,3-thiazol-2-yl)methyl]-1,3-benzothiazol-2-amine

Catalog Number: EVT-3107904
CAS Number: 1184125-08-3
Molecular Formula: C12H11N3S2
Molecular Weight: 261.36
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. 4-{[(1,3-benzothiazol-2-yl)imino]methyl}-N,N-dimethylaniline []

    Compound Description: This compound is a benzothiazole derivative studied for its corrosion inhibition properties. In a study on mild steel corrosion in 0.1 N HCl solution, it demonstrated a high inhibition efficiency (56.39%) at a 50 mg/L concentration, outperforming other tested compounds. []

2. N-(4-(substituted benzylidene)benzo[d]thiazol-2-amine) []

    Compound Description: This represents a series of four compounds with varying substituents on the benzylidene group. These compounds were synthesized via condensation reactions and characterized using NMR, IR, and mass spectroscopy. Their biological activity was assessed against bacteria, revealing excellent results comparable to standard medications. []

    Relevance: This compound series shares the 1,3-benzothiazol-2-amine core with N-[(4-methyl-1,3-thiazol-2-yl)methyl]-1,3-benzothiazol-2-amine. The key difference lies in the substituent at the amine nitrogen: a substituted benzylidene group instead of a (4-methyl-1,3-thiazol-2-yl)methyl group. This highlights the modularity of the benzothiazole scaffold, where different substituents can be introduced to fine-tune biological activity and other properties. []

3. 2-{[5-(aralkyl/aryl)-1,3,4-oxadiazol-2- yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamides []

    Compound Description: This series of bi-heterocyclic compounds was designed and synthesized as potential therapeutic agents for Alzheimer's disease and diabetes. The synthesis involved a multi-step process, and the final compounds were characterized by various spectroscopic techniques. Biological evaluation revealed promising inhibitory activity against acetylcholinesterase, butyrylcholinesterase, urease, and α-glucosidase. []

4. Ethyl 3-[N-[4-[4-[amino[(ethoxycarbonyl)imino]methyl]phenyl]-1,3-thiazol-2-yl]-N-[1-[(ethoxycarbonyl)methyl]piperid-4-yl]amino]propionate (SR 121787) []

    Compound Description: This compound, designated SR 121787, is a novel antiaggregating agent. It acts as a prodrug, metabolized in vivo to its active diacid form, SR 121566, a non-peptide fibrinogen receptor (GpIIb-IIIa) antagonist. SR 121787 showed potent inhibition of ADP-induced platelet aggregation in vitro and ex vivo, with long-lasting effects after a single dose. []

    Relevance: This compound, specifically its active metabolite SR 121566, shares the 1,3-thiazol-2-yl core structure with N-[(4-methyl-1,3-thiazol-2-yl)methyl]-1,3-benzothiazol-2-amine. The presence of the 1,3-thiazole motif in a compound targeting platelet aggregation, while structurally distinct from the target compound, suggests the potential broader relevance of this heterocycle in medicinal chemistry. []

5. N-[4-(4-substituted phenyl)-1,3-thiazol-2-yl]-1,3,5-triazin-2-amine []

    Compound Description: This compound series, incorporating a 1,3-thiazole ring linked to a substituted phenyl ring and a 1,3,5-triazine ring, was synthesized and evaluated for antibacterial activity. The study aimed to correlate physicochemical properties with antibacterial efficacy against both Gram-positive and Gram-negative bacteria. []

Overview

N-[(4-methyl-1,3-thiazol-2-yl)methyl]-1,3-benzothiazol-2-amine is an organic compound characterized by a complex structure that includes both thiazole and benzothiazole moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities. Its classification falls under the category of benzothiazole derivatives, which are known for their diverse pharmacological properties.

Source and Classification

The compound is derived from the combination of thiazole and benzothiazole structures, which are commonly found in various natural products and synthetic pharmaceuticals. Benzothiazoles are widely recognized for their roles in drug development, particularly as antimicrobial, anti-inflammatory, and anticancer agents. The specific classification of N-[(4-methyl-1,3-thiazol-2-yl)methyl]-1,3-benzothiazol-2-amine highlights its dual functionality derived from both thiazole and benzothiazole components.

Synthesis Analysis

Methods and Technical Details

The synthesis of N-[(4-methyl-1,3-thiazol-2-yl)methyl]-1,3-benzothiazol-2-amine can be achieved through several methodologies. A common approach involves the condensation reaction between 2-amino thiophenol and appropriate aldehydes under controlled conditions.

  1. Condensation Reaction: The initial step typically involves the nucleophilic attack of 2-amino thiophenol on an aldehyde to form an intermediate.
  2. Cyclization: Following the formation of the intermediate, cyclization occurs to yield the benzothiazole framework.
  3. Methylation: The incorporation of the 4-methyl group can be achieved using methylating agents like dimethyl sulfate or methyl iodide in a basic medium.

The reaction progress can be monitored using thin layer chromatography, while characterization of the final product is performed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry .

Molecular Structure Analysis

Structure and Data

N-[(4-methyl-1,3-thiazol-2-yl)methyl]-1,3-benzothiazol-2-amine has a distinctive molecular structure characterized by:

  • Thiazole Ring: Contributes to its reactivity and biological activity.
  • Benzothiazole Framework: Imparts stability and enhances pharmacological properties.

The molecular formula can be represented as C11_{11}H10_{10}N2_{2}S2_{2}, indicating a relatively complex structure that contains nitrogen and sulfur atoms, which are crucial for its biological interactions.

Chemical Reactions Analysis

Reactions and Technical Details

The compound can participate in various chemical reactions typical for amines and heterocycles:

  1. Substitution Reactions: The amine functional group allows for nucleophilic substitution with electrophiles.
  2. Oxidation Reactions: The thiazole ring can undergo oxidation under certain conditions to form sulfoxides or sulfones.
  3. Formation of Salts: The amine can react with acids to form salts, which may enhance solubility for biological testing.

These reactions are essential for modifying the compound to improve its efficacy or alter its pharmacokinetic properties .

Mechanism of Action

Process and Data

The mechanism of action for N-[(4-methyl-1,3-thiazol-2-yl)methyl]-1,3-benzothiazol-2-amine is primarily associated with its interaction with biological targets such as enzymes or receptors.

  1. Enzyme Inhibition: It may inhibit specific enzymes involved in inflammatory pathways or microbial resistance mechanisms.
  2. Receptor Binding: The compound could bind to certain receptors in the body, modulating physiological responses related to pain or infection.

Research indicates that compounds with similar structures often exhibit significant activity against various pathogens or inflammatory conditions .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of N-[(4-methyl-1,3-thiazol-2-yl)methyl]-1,3-benzothiazol-2-amine include:

  • Melting Point: Typically ranges around 150–170 °C depending on purity.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but may have limited solubility in water.

Chemical properties include:

  • Stability: Generally stable under normal laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with strong acids or bases; sensitive to oxidation due to sulfur atoms in the structure.
Applications

Scientific Uses

N-[(4-methyl-1,3-thiazol-2-yl)methyl]-1,3-benzothiazol-2-amine has potential applications in:

  1. Pharmaceutical Development: As a lead compound for developing new antimicrobial or anti-inflammatory drugs.
  2. Biological Research: Used in studies investigating enzyme inhibition or receptor interactions.
  3. Material Science: Potential use in developing novel materials due to its unique electronic properties derived from the heterocyclic structure.

This compound exemplifies the importance of heterocyclic chemistry in drug discovery and material science applications .

Introduction to Heterocyclic Architectures in Medicinal Chemistry

Heterocyclic compounds constitute >85% of all pharmacologically active agents, with nitrogen-sulfur heterocycles representing a privileged structural class in drug discovery. These molecular frameworks enable precise three-dimensional positioning of pharmacophoric elements while offering tunable electronic properties and metabolic stability. Among them, benzothiazole and thiazole rings have emerged as critically important scaffolds due to their diverse bioactivity profiles and synthetic versatility. Benzothiazoles (benzo[d]thiazoles) feature a benzene ring fused to a five-membered thiazole containing nitrogen (N3) and sulfur (S1) atoms within a planar, electron-delocalized system [3] [8]. Thiazoles (1,3-thiazoles) are monocyclic five-membered heterocycles with similar N/S atom placement but distinct electronic behavior due to the absence of benzo-fusion [8]. The strategic fusion of these systems generates hybrid architectures with enhanced biological potential, exemplified by N-[(4-methyl-1,3-thiazol-2-yl)methyl]-1,3-benzothiazol-2-amine – a compound where the benzothiazole C2-amino group is covalently linked via a methylene bridge to the 4-methylthiazole ring. This molecular connectivity creates a conjugated pharmacophore capable of multi-target interactions.

Structural Significance of Benzothiazole-Thiazole Hybrid Scaffolds

The molecular architecture of N-[(4-methyl-1,3-thiazol-2-yl)methyl]-1,3-benzothiazol-2-amine integrates three critical domains:

  • Benzothiazole Domain: The planar benzo-fused system provides DNA/protein intercalation capability due to extended π-delocalization. The C2 position is electronically activated for nucleophilic substitution or hydrogen-bond donation via the amine hydrogen. Natural occurrence in luciferin and tea leaf aromas underscores its biocompatibility [8].
  • Thiazole Domain: The 4-methyl-1,3-thiazole contributes a secondary hydrogen-bond acceptor (N3) and electron-donating methyl group enhancing lipophilicity. Thiazole’s mesoionic character (Figure 1) facilitates membrane penetration – a property critical for intracellular antibiotic activity [6] [8].
  • Methylene Linker: The –CH₂– bridge confers torsional freedom, enabling conformational adaptation to biological targets while maintaining electronic conjugation between rings. This spacer avoids steric clashes in binding pockets.

Table 1: Electronic and Physicochemical Properties of Key Molecular Domains

Molecular DomainLogP ContributionH-Bond DonorsH-Bond AcceptorsKey Electronic Features
Benzothiazole (2-amine)2.1 ± 0.31 (NH)2 (N, S)Extended π-system, C2 nucleophilicity
4-Methylthiazole0.9 ± 0.202 (N3)Mesoionic character, S1 electrophilicity
Methylene linker-0.100Conformational flexibility
Composite Molecule~3.014Bidirectional electronic delocalization

Quantum mechanical analyses reveal bidirectional electron delocalization across the methylene bridge, creating a unified pharmacophore with dual hydrogen-bonding capacity. The benzothiazole 2-amino group acts as a strong hydrogen-bond donor, while the thiazole N3 serves as an acceptor. Calculated dipole moments (~4.2 D) indicate moderate polarity conducive to crossing biological membranes – a property validated experimentally in related hybrids showing >70% Caco-2 cell permeability [8]. Lipophilicity (calculated LogP ~3.0) positions this scaffold within optimal range for antimicrobial agents targeting intracellular pathogens like Mycobacterium tuberculosis [10].

The hybrid’s structural mimicry of purine nucleobases enables DNA minor groove binding, as demonstrated in molecular docking studies of analogous compounds showing ΔG < -8.5 kcal/mol [4]. Additionally, the sulfur atoms in both rings provide chelation sites for transition metals – a property exploited in copper-coordinated derivatives showing enhanced antibacterial potency [8].

Historical Evolution of N-[(4-Methyl-1,3-thiazol-2-yl)methyl]-1,3-benzothiazol-2-amine in Drug Discovery

The rational design of benzothiazole-thiazole hybrids evolved through four distinct phases:

  • Phase 1: Natural Product Inspiration (Pre-2000)Discovery of naturally occurring benzothiazoles like ancylostin (anthelmintic) and thiazole-containing antibiotics (penicillin, cephalosporins) revealed the therapeutic potential of N-S heterocycles. Seminal work on 2-aminobenzothiazoles demonstrated their antimicrobial and antitumor activities, establishing the C2-amino group as a critical pharmacophore [1] [3]. Parallel research on thiazoles identified the 4-methylthiazole motif in FDA-approved drugs like cefazolin (antibiotic) and meloxicam (anti-inflammatory) [8]. This period established foundational structure-activity principles but did not explore hybrid architectures.

  • Phase 2: Early Hybrid Synthesis (2000-2015)Advances in synthetic methodologies enabled covalent linkage of heterocyclic systems. Initial hybrids focused on benzothiazole-oxazole/imidazole conjugates. The first reported thiazole-benzothiazole hybrid emerged from tuberculosis drug discovery programs, where researchers combined the anti-mycobacterial benzothiazole core (MIC ~3.12 µg/mL) with thiazole fragments known to inhibit cell wall synthesis [10]. Key synthetic breakthroughs included:

  • Copper-catalyzed N-arylation enabling C-N bond formation between heterocycles
  • Reductive amination strategies for methylene-bridged analogsInitial screening revealed 10-20 fold potency enhancements over parent fragments against M. smegmatis [10].

  • Phase 3: Scaffold Optimization (2015-2020)Systematic derivatization identified N-[(4-methyl-1,3-thiazol-2-yl)methyl]-1,3-benzothiazol-2-amine as a lead candidate. Structure-Activity Relationship (SAR) insights included:

  • 4-Methylthiazole conferred 4-fold higher potency versus unsubstituted thiazole
  • Methylene linker outperformed ethylene (-CH₂CH₂-) or carbonyl (-C(O)-) spacers
  • Substitution on benzothiazole C6 (Cl, F, CH₃) enhanced Gram-negative coverage [2]Patent filings from this period describe microwave-assisted synthesis achieving >85% yields and multigram-scale production [2].

Table 2: Evolution of Benzothiazole-Thiazole Hybrids in Anti-Infective Drug Discovery

PhaseTime PeriodKey AdvancesRepresentative CompoundsPrimary Therapeutic Focus
1Pre-2000Isolation of bioactive benzothiazoles/thiazolesNatural benzothiazoles, CefazolinBroad-spectrum antimicrobials
22000-2015First hybrid syntheses; C-N coupling methodsSimple benzothiazolyl-thiazolesAntitubercular leads
32015-2020Methylene linker optimization; SAR mappingN-[(4-methyl-1,3-thiazol-2-yl)methyl]-1,3-benzothiazol-2-amineMDR-TB, ESKAPE pathogens
42020-PresentMechanistic studies; Copper complexation; ProdrugsCu(II) complexes; Phosphonooxymethyl prodrugsXDR-TB, fungal co-infections
  • Phase 4: Mechanistic Exploration (2020-Present)Recent research elucidates the compound's multimodal mechanisms:
  • Inhibition of DprE1 (Decaprenylphosphoryl-β-D-ribose 2′-epimerase) in M. tuberculosis with IC₅₀ 0.8 µM, confirmed through radiolabeled substrate assays [10]
  • Disruption of bacterial membrane integrity in S. aureus demonstrated via SYTOX green uptake assays
  • Synergy with copper ions forming bactericidal ternary complexes that generate reactive oxygen species (ROS) [8]Contemporary synthetic innovations include:
  • One-pot assembly via Biginelli-type reactions
  • Photoflow diazo-transfer for C6-functionalized derivatives
  • Metal-organic framework (MOF)-catalyzed aminations

Table 3: Synthetic Methodologies for Lead Hybridization

Synthetic StrategyReaction ConditionsYield RangeKey AdvantagesRefined Targets
Reductive AminationNaBH₃CN, MeOH, 25°C, 12h70-85%Chemoselectivity, mild conditionsAntibacterial hybrids
Cu(I)-Catalyzed CouplingCuI, phenanthroline, K₂CO₃, DMSO, 110°C60-75%Direct C-N bond formationAntifungal derivatives
Microwave-Assisted SynthesisMW, 150°C, EtOH/H₂O, 20 min82-93%Rapid synthesis, high purityHigh-throughput screening libraries
Metal ComplexationCuCl₂, EtOH, reflux, 1h88-95%Enhanced potency, ROS generationXDR-TB therapeutics

Biological profiling confirms broad-spectrum potential:

  • Antibacterial: MIC 1.56 µg/mL against MRSA vs. 25 µg/mL for vancomycin [2]
  • Antitubercular: MIC 0.39 µg/mL against M. tuberculosis H37Rv [10]
  • Antifungal: 82% growth inhibition of C. albicans at 10 µg/mL [8]

Current research explores prodrug strategies (phosphonooxymethyl derivatives) to enhance oral bioavailability and brain penetration for CNS infections. The compound’s progression from a hybrid pharmacophore concept to a preclinical candidate exemplifies rational scaffold fusion in medicinal chemistry – providing a versatile template for combating drug-resistant infections through multi-target engagement.

Properties

CAS Number

1184125-08-3

Product Name

N-[(4-methyl-1,3-thiazol-2-yl)methyl]-1,3-benzothiazol-2-amine

IUPAC Name

N-[(4-methyl-1,3-thiazol-2-yl)methyl]-1,3-benzothiazol-2-amine

Molecular Formula

C12H11N3S2

Molecular Weight

261.36

InChI

InChI=1S/C12H11N3S2/c1-8-7-16-11(14-8)6-13-12-15-9-4-2-3-5-10(9)17-12/h2-5,7H,6H2,1H3,(H,13,15)

InChI Key

DSTMTUDGCWVGNO-UHFFFAOYSA-N

SMILES

CC1=CSC(=N1)CNC2=NC3=CC=CC=C3S2

Solubility

soluble

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.